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molecular formula C8H9NO3 B042678 Methyl 6-(hydroxymethyl)picolinate CAS No. 39977-44-1

Methyl 6-(hydroxymethyl)picolinate

Cat. No. B042678
M. Wt: 167.16 g/mol
InChI Key: DVIUNMLAPDJWHL-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 2,6-dimethylpyridine-2,6-dicarboxylate (950 mg, 4.87 mmol, 1.00 equiv) in a solvent mixture of methanol (33.2 mL) and dichloromethane (14.2 mL). NaBH4 (185 mg, 5.02 mmol, 1.00 equiv) was added to the reaction mixture in several batches at 0° C. The resulting solution was stirred overnight at room temperature, and then it was quenched by the addition of 50 mL of NH4Cl (aq.). The resulting solution was extracted with 2×50 mL of dichloromethane and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:1-2:1) as eluent to yield 750 mg (92%) of methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.
Name
2,6-dimethylpyridine-2,6-dicarboxylate
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([C:12]([O-:14])=[O:13])[CH2:7][CH:6]=[CH:5][C:4](C)([C:8]([O-:10])=O)[NH:3]1.[CH3:15]O.[BH4-].[Na+]>ClCCl>[OH:10][CH2:8][C:4]1[N:3]=[C:2]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
2,6-dimethylpyridine-2,6-dicarboxylate
Quantity
950 mg
Type
reactant
Smiles
CC1(NC(C=CC1)(C(=O)[O-])C)C(=O)[O-]
Name
Quantity
33.2 mL
Type
reactant
Smiles
CO
Name
Quantity
14.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
it was quenched by the addition of 50 mL of NH4Cl (aq.)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×50 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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